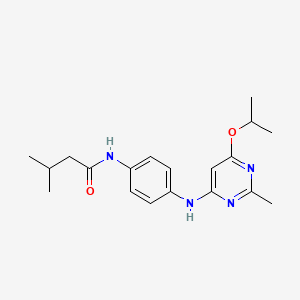

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide

Description

Properties

IUPAC Name |

3-methyl-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-12(2)10-18(24)23-16-8-6-15(7-9-16)22-17-11-19(25-13(3)4)21-14(5)20-17/h6-9,11-13H,10H2,1-5H3,(H,23,24)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLPXNBOEHJBLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide typically involves the coupling of a pyrimidine derivative with an amine. One common method includes the use of tert-butyl esters, which are introduced into the compound using flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactor technology also enhances the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce an amine derivative .

Scientific Research Applications

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies of enzyme inhibition and protein interactions.

Medicine: As a potential therapeutic agent for treating diseases such as cancer and bacterial infections.

Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide and related compounds:

Key Comparative Insights

Enzyme Inhibition Potential

- Target Compound vs. MMP Inhibitors (): The compound from , N-hydroxy-2-[[(4-methoxyphenyl)sulfonyl]-3-picolyl)amino]-3-methylbutanamide HCl, shares the 3-methylbutanamide backbone with the target compound. However, its sulfonyl-picolylamino group enhances MMP inhibition (IC₅₀ ~10⁻⁵ M) by binding to zinc in the enzyme’s active site . In contrast, the target compound’s pyrimidine-phenyl-amide structure may favor heparanase inhibition, as pyrimidine derivatives are known to interfere with glycosaminoglycan degradation.

B. Stereochemical and Backbone Variations ()

The stereoisomers in (compounds m, n, o) highlight how stereochemistry impacts bioactivity. For example, compound (o) with (2R,4S,5S) configuration shows enhanced binding to viral proteases compared to its enantiomers. The target compound lacks stereochemical complexity, suggesting broader but less specific enzyme interaction.

Structural Analysis

- Aromatic vs. Aliphatic Substituents: The target compound’s pyrimidine and phenyl rings enable π-π stacking interactions, akin to the benzimidazole-urea derivative in , which stabilizes crystal packing via O–H···N hydrogen bonds .

Amide Linker Flexibility: The 3-methylbutanamide group in the target compound provides greater conformational flexibility than rigid benzylidene derivatives (), which adopt a V-shaped geometry with fixed dihedral angles (~78°) . This flexibility may enhance binding to enzymes with hydrophobic pockets.

Biological Activity

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide is a compound that has attracted considerable attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring, which contributes to its unique properties and interactions with biological targets.

Chemical Structure and Properties

The molecular formula for N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide is , with a molecular weight of approximately 342.4 g/mol. The structure includes an isopropoxy group and a methyl group on the pyrimidine ring, which are believed to influence its biological activity significantly.

| Property | Value |

|---|---|

| Molecular Formula | C19H26N4O2 |

| Molecular Weight | 342.4 g/mol |

| CAS Number | 946273-14-9 |

The biological activity of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the compound may act as an inhibitor of certain kinases involved in cell signaling pathways, thereby modulating cellular responses critical for various physiological processes.

Therapeutic Applications

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor cell proliferation through the modulation of key signaling pathways.

- Antimicrobial Effects : Research indicates potential antimicrobial activity, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Properties : The compound's structural features may contribute to anti-inflammatory effects, warranting investigation into its use in inflammatory diseases.

Case Studies and Research Findings

A review of existing literature reveals several studies focused on the biological activity of similar compounds, which can provide insights into the potential efficacy of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide.

- In Vitro Studies : In vitro assays have shown that compounds with similar structural motifs can inhibit kinase activity, leading to reduced cell proliferation in cancer cell lines.

- Animal Models : Animal studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo, particularly regarding its safety profile and potential side effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-benzamide | Lacks methylbutanamide group | Potential anticancer activity |

| N-(4-(2-Methylpyrimidin-4-amino)phenyl)-3-methylbutanamide | Different pyrimidine substitution pattern | Varies in kinase inhibition potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.